![molecular formula C8H11BrClN B2782452 N-(3-bromophenyl)-N-ethylamine hydrochloride CAS No. 1170521-43-3](/img/structure/B2782452.png)
N-(3-bromophenyl)-N-ethylamine hydrochloride
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Overview
Description
Compounds like “N-(3-bromophenyl)-N-ethylamine hydrochloride” belong to a class of organic compounds known as aniline and substituted anilines . They are characterized by a phenyl group attached to an amino group, which in this case is further substituted with an ethyl group .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
Again, while specific reactions involving “N-(3-bromophenyl)-N-ethylamine hydrochloride” are not available, similar compounds are often involved in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties might include melting point, boiling point, solubility, and stability .Scientific Research Applications
Anticancer Activity
The compound can be used in the synthesis of anticancer agents. For instance, it has been used in the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have shown significant anticancer activity against a few cancer cell lines .
Fluorination Reactions
3-Bromo-N,N-dimethylaniline, a related compound, is involved in fluorination reactions using metal fluoride in the presence of a specific Pd precatalyst. This process is used to prepare 3-fluoro-N,N-dimethylaniline .
Synthesis of Anilines
The compound can be used in the synthesis of anilines, which are important intermediates in the manufacture of dyes, drugs, and other industrial chemicals .
Preparation of Substituted Polyanilines
Substituted polyanilines have a wide range of applications in fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials .
Use in Conducting Polymers
Polyaniline, a type of conducting polymer, can be synthesized from aniline derivatives. These polymers have applications in a variety of fields, including electronics and materials science .
Hazard and Safety Studies
While not a direct application, understanding the safety and hazards of the compound is crucial. For instance, 3-Bromo-N,N-dimethylaniline has been studied for its acute toxicity, carcinogenicity, and eye irritation potential .
Mechanism of Action
Mode of Action
Similar compounds have been used in suzuki–miyaura coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-N-ethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSBUSWNSFQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N-ethylamine hydrochloride |
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